Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Lipophilicity Drug-likeness CNS penetration

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate (CAS 1772886-01-7 for non-stereospecific; CAS 2227790-64-7 for the trans racemic form) is a chiral pyrrolidine-3-carboxylate ester bearing a para-fluorophenyl substituent at the 4-position. Its molecular formula is C₁₃H₁₆FNO₂ (MW 237.27 g/mol).

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
Cat. No. B13631458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCC1C2=CC=C(C=C2)F
InChIInChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3
InChIKeyALCQUDZOOLISGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate – Physicochemical and Structural Baseline for Research Procurement


Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate (CAS 1772886-01-7 for non-stereospecific; CAS 2227790-64-7 for the trans racemic form) is a chiral pyrrolidine-3-carboxylate ester bearing a para-fluorophenyl substituent at the 4-position. Its molecular formula is C₁₃H₁₆FNO₂ (MW 237.27 g/mol). The trans-configured racemate, rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, possesses two defined stereocenters, conferring stereochemical complexity that is valuable for enantioselective synthesis and chiral resolution studies [1]. Key computed physicochemical descriptors include XLogP3 = 1.6, topological polar surface area (TPSA) = 38.3 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, and rotatable bond count = 4 [2]. The compound is commercially available from multiple research chemical suppliers, typically at ≥95% purity, with storage recommended at 2–8 °C [3].

Why Generic Substitution Fails for Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate in Medicinal Chemistry


Although superficially similar pyrrolidine-3-carboxylate esters exist, the para-fluorophenyl substitution and ethyl ester moiety of ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate produce measurable differences in lipophilicity (XLogP3 = 1.6 vs. 1.3 for the methyl ester analog), molecular weight, and hydrogen-bonding capacity that directly affect pharmacokinetic tuning during lead optimization . In the well-characterized pyrrolidine-3-carboxylic acid endothelin antagonist series, the introduction of aryl fluorine has been shown to increase receptor binding affinity and metabolic stability while reducing CYP3A4 inhibition liability relative to non-fluorinated analogs [1]. Additionally, the ethyl ester serves as a strategic synthetic handle: it is more lipophilic and hydrolytically distinct from the methyl ester, enabling differential protection/deprotection strategies in multi-step syntheses [2]. These quantitative and functional differences mean that simple interchange with a non-fluorinated or different-ester analog can alter both the synthetic trajectory and the pharmacological profile of downstream candidates.

Quantitative Evidence Guide: Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate vs. Closest Analogs


Lipophilicity Differentiation: Ethyl Ester (XLogP3 = 1.6) vs. Methyl Ester Analog (XLogP3 = 1.3)

The ethyl ester of 4-(4-fluorophenyl)pyrrolidine-3-carboxylate exhibits a computed XLogP3 of 1.6, which is 0.3 log units higher than the corresponding methyl ester analog (XLogP3 = 1.3) [1]. This difference of ΔXLogP3 = +0.3 represents approximately a twofold increase in octanol-water partition coefficient, which can be consequential for membrane permeability and oral absorption tuning during lead optimization. The ethyl ester also possesses 4 rotatable bonds versus 3 for the methyl ester, providing greater conformational flexibility for target engagement [1].

Lipophilicity Drug-likeness CNS penetration

Para-Fluorophenyl vs. Unsubstituted Phenyl: MW Shift and Electronegativity Impact

The introduction of a para-fluorine atom in ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate (MW = 237.27 g/mol) results in a molecular weight increase of +18.0 g/mol compared to the unsubstituted phenyl analog ethyl 4-phenylpyrrolidine-3-carboxylate (MW = 219.28 g/mol; CAS 1003562-07-9), while adding only one heavy atom [1]. This represents an efficient increase in van der Waals surface area without substantially bloating molecular weight beyond typical lead-like criteria. The fluorine atom's strong electronegativity also withdraws electron density from the aromatic ring, modulating π-stacking interactions and potentially reducing oxidative metabolism at the para position—an effect documented in the pyrrolidine-3-carboxylic acid endothelin antagonist literature, where addition of fluorine increased ETA binding affinity to 0.18 nM and raised ETA/ETB selectivity to 24,400-fold compared to non-fluorinated precursors [2]. Additionally, the unsubstituted phenyl analog has a predicted pKa of 9.08 (for the pyrrolidine nitrogen) versus an expectedly lower pKa for the fluorinated analog due to the electron-withdrawing effect of fluorine, which may influence protonation state at physiological pH .

Halogen bonding Metabolic stability Physicochemical tuning

Ethyl Ester vs. Free Carboxylic Acid: Synthetic Versatility for Multi-Step Derivatization

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate (XLogP3 = 1.6) serves as a protected form of the corresponding carboxylic acid, 4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1047651-77-3; LogP = 1.54; MW = 209.22) [1]. The ethyl ester provides a 0.06 log unit lipophilicity advantage over the free acid while masking the carboxylic acid functionality, which is critical for preventing undesired side reactions during N-alkylation, amide coupling, or C–H functionalization steps. The ester can be selectively hydrolyzed under mild basic conditions (LiOH, NaOH) to liberate the free acid when desired, whereas the free acid cannot be selectively protected without affecting the pyrrolidine nitrogen. This 'masked acid' property is a well-established strategy in multi-step organic synthesis of complex pyrrolidine-containing drug candidates, such as those described in endothelin antagonist syntheses, where the ethyl ester is carried through multiple transformations before final hydrolysis to the active carboxylic acid [2]. The ethyl ester additionally provides better organic solubility than the free acid for reactions performed in aprotic solvents.

Prodrug design Synthetic intermediate Protecting group strategy

4-Fluorophenyl vs. 4-Chlorophenyl Substitution: Molecular Weight Efficiency and CYP Interaction Potential

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate (MW = 237.27) is 16.45 g/mol lighter than the 4-chlorophenyl analog (ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate, CAS 2110782-86-8; MW = 253.72) . This mass difference (6.5% of chlorophenyl analog MW) is significant under lead-likeness guidelines where every atom added must be justified. More importantly, fluorine is a stronger electron-withdrawing group than chlorine (σₚ = 0.06 for F vs. 0.23 for Cl by Hammett constants), which differentially modulates the electron density of the aromatic ring and influences metabolic handling. In the broader pyrrolidine-3-carboxylic acid SAR literature, fluorine substitution (as opposed to chlorine) on the aryl ring has been specifically associated with reduced CYP3A4 inhibition, improved oral bioavailability, and elimination of nonlinear pharmacokinetics that can complicate in vivo studies [1]. The class-level evidence from endothelin antagonists demonstrated that fluorine-containing analogs avoided the CYP inhibition liability associated with benzodioxole-containing predecessors and provided metabolically stable, orally bioavailable candidates [1].

Halogen selection CYP inhibition Lead-likeness

Stereochemical Configuration: Defined (3R,4S)/(3S,4R) Trans vs. Unspecified Diastereomers

The trans racemic form of ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate (CAS 2227790-64-7) possesses two defined stereocenters in a trans relationship, providing a defined diastereomeric scaffold that can be resolved into single enantiomers (3R,4S) and (3S,4R) [1]. This is in contrast to compounds sold without stereochemical specification (CAS 1772886-01-7), which may contain mixtures of cis and trans diastereomers. In the endothelin antagonist program at Abbott Laboratories, the trans,trans-pyrrolidine configuration was essential for biological activity, and chiral resolution using (R)-(+)-α-methylbenzylamine yielded optically pure material of >99.5% enantiomeric excess (ee) after a single recrystallization [2]. The defined trans configuration provides a known spatial relationship between the C3-carboxylate and C4-aryl substituents that is critical for target binding. In a separate kinase inhibitor context, the (3S,4R)-4-(4-fluorophenyl)pyrrolidine core was used in compounds achieving TrkA enzymatic IC₅₀ values of 100 nM, demonstrating that the defined stereochemistry enables productive target engagement [3].

Chiral resolution Enantioselective synthesis Stereochemical purity

Optimal Application Scenarios for Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate in Research and Development


CNS-Penetrant Lead Optimization Requiring Fine-Tuned Lipophilicity

Medicinal chemistry programs pursuing CNS-targeted candidates benefit from the ethyl ester's XLogP3 of 1.6, which is +0.3 log units higher than the methyl ester analog (XLogP3 = 1.3) and falls within the optimal CNS drug-likeness range (1 < XLogP < 3). The 4-fluorophenyl group contributes to this balanced lipophilicity while the para-fluorine atom provides metabolic stability advantages documented in the pyrrolidine-3-carboxylic acid endothelin antagonist series, where fluorine substitution reduced CYP-mediated metabolism and improved oral bioavailability [1]. Researchers optimizing brain-penetrant kinase inhibitors (e.g., TrkA, where analogs with the (3S,4R)-4-(4-fluorophenyl)pyrrolidine core have demonstrated IC₅₀ = 100 nM [2]) can use this building block to maintain favorable CNS physicochemical space.

Enantioselective Synthesis Requiring Stereochemically Defined Intermediates

The trans-configured ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate (CAS 2227790-64-7) provides two defined stereocenters suitable for chiral resolution. The Abbott endothelin antagonist program demonstrated that the analogous trans-pyrrolidine-3-carboxylic acid intermediate could be resolved to >99.5% enantiomeric excess using inexpensive (R)-(+)-α-methylbenzylamine in a single recrystallization [1]. This established resolution pathway makes the trans racemate a strategically advantageous procurement choice over undefined diastereomeric mixtures, as it guarantees a viable route to optically pure intermediates without requiring chiral chromatography or asymmetric synthesis development.

Parallel Library Synthesis with Ester-as-Masked-Acid Strategy

In automated parallel synthesis campaigns, the ethyl ester moiety serves as a masked carboxylic acid that survives N-alkylation, reductive amination, and palladium-catalyzed cross-coupling conditions, then can be cleanly deprotected under mild basic hydrolysis to yield the free acid for final compound registration. This strategy was employed in the synthesis of pyrrolidine-3-carboxylic acid endothelin antagonists, where the ethyl ester was carried through multiple synthetic transformations before final hydrolysis [1]. The ethyl ester's organic solubility advantage over the free acid form facilitates reactions in aprotic solvents commonly used in parallel synthesis (DCM, THF, DMF), improving conversion consistency across library members.

Fluorine Scanning in Fragment-Based Drug Discovery (FBDD)

For fragment-based programs exploring 4-aryl-pyrrolidine scaffolds, the 4-fluorophenyl variant serves as the fluorinated probe for ¹⁹F NMR-based screening and structure-activity relationship studies. The para-fluorine atom provides a sensitive ¹⁹F NMR handle (a technique commonly used in fragment-based lead discovery) while simultaneously offering the metabolic stability advantages demonstrated in the class-level SAR literature [1]. In contrast, the unsubstituted phenyl analog lacks the NMR handle, and the 4-chlorophenyl variant (MW +16.45 g/mol heavier) reduces lead-likeness. This makes the 4-fluorophenyl ethyl ester the preferred fluorine-containing building block for fragment elaboration in programs targeting kinases, GPCRs, or proteases.

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